2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride

Chemical Stability Sulfonyl Chloride Reagent Reliability

Choose this 2-oxo-benzimidazole sulfonyl chloride for superior stability over unstable benzimidazole-2-sulfonyl chloride analogs, ensuring reproducible sulfonamide library synthesis. The free NH enables secondary functionalization for chemical biology probes. Scalable supply up to 200 kg and consistent ≥97% purity minimize process re-optimization risks. Ideal for drug discovery programs requiring stable, multi-gram to bulk quantities.

Molecular Formula C7H5ClN2O3S
Molecular Weight 232.64 g/mol
CAS No. 53439-87-5
Cat. No. B1307030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
CAS53439-87-5
Molecular FormulaC7H5ClN2O3S
Molecular Weight232.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)N2
InChIInChI=1S/C7H5ClN2O3S/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
InChIKeyOFWLWHNQAUHHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride (CAS 53439-87-5): A Stable Sulfonyl Chloride Intermediate for Precise Synthesis


2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride is a specialized heterocyclic building block featuring a benzimidazolone core with a sulfonyl chloride functional group at the 5-position . With a molecular formula of C₇H₅ClN₂O₃S and a molecular weight of 232.64 g/mol, this compound is primarily utilized as a reactive electrophile for the introduction of the 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl moiety into target molecules via nucleophilic substitution reactions [1][2]. Its key distinguishing characteristic is the presence of a 2-oxo group, which imparts enhanced chemical stability compared to non-oxygenated benzimidazole sulfonyl chlorides, making it a more reliable reagent in synthetic workflows [3].

Why Other Benzimidazole Sulfonyl Chlorides Cannot Substitute for CAS 53439-87-5


Generic substitution of benzimidazole sulfonyl chlorides is not feasible due to critical differences in stability and reactivity. For instance, the common analog benzimidazole-2-sulfonyl chloride is documented to be unstable at room temperature, rapidly decomposing into byproducts like 2-chlorobenzimidazole and 2-hydroxybenzimidazole, which introduces impurities and reduces synthetic yields . In contrast, the 2-oxo moiety in 2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride confers stability under standard storage conditions, mitigating decomposition risks [1]. Furthermore, the position of the sulfonyl chloride group (5- vs. 2-) and the presence of a free NH in the imidazolone ring fundamentally alter the electronic properties, LogP, and subsequent reactivity profile of the resulting sulfonamide products compared to N-alkylated analogs like 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride (CAS 24134-65-4) . These differences necessitate the use of the specific CAS 53439-87-5 to ensure reproducibility and achieve the desired properties in downstream applications.

Quantitative Differentiation of 2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride (CAS 53439-87-5) vs. Analogs


Enhanced Chemical Stability at Room Temperature Compared to Benzimidazole-2-sulfonyl Chloride

The target compound demonstrates superior ambient stability compared to benzimidazole-2-sulfonyl chloride. The latter is explicitly documented as unstable at room temperature, decomposing to 2-chlorobenzimidazole and 2-hydroxybenzimidazole, which compromises its utility as a reliable reagent . In contrast, the 2-oxo group in 2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride stabilizes the molecule, and its Safety Data Sheet (SDS) states it is stable under recommended storage conditions, a qualitative but critical differentiator for procurement and long-term use [1].

Chemical Stability Sulfonyl Chloride Reagent Reliability

Differentiated Hydrophilicity (LogP) Profile vs. N,N-Dimethyl Analog

The target compound possesses a calculated LogP of -0.84, indicating a more hydrophilic character compared to its N,N-dimethyl analog, 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride . While specific LogP data for the dimethyl analog was not retrieved in this search, the addition of two methyl groups is a well-established structural modification that increases lipophilicity. This difference in lipophilicity is a critical parameter for researchers designing sulfonamide libraries where aqueous solubility and membrane permeability need to be precisely tuned.

Physicochemical Properties LogP Drug Design

Commercial Availability and Scalability with High Purity (98%)

This compound is commercially available with a minimum purity of 98% (GC) and a moisture content of less than 0.5% [1]. A key procurement differentiator is its documented production scale of up to 200 kgs, indicating a robust supply chain and scalability not guaranteed for all in-class analogs [1]. While other sulfonyl chlorides like 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride are also available at high purity (e.g., 97-98%), the explicit mention of large-scale production capacity for CAS 53439-87-5 provides assurance for projects transitioning from research to development .

Commercial Availability Purity Scalability

Recommended Application Scenarios for 2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride (CAS 53439-87-5)


Synthesis of Diverse Sulfonamide Libraries in Medicinal Chemistry

The primary application is as an electrophilic building block for generating libraries of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides. The compound's documented stability [1] and high commercial purity (98%) [2] make it a reliable reagent for high-throughput parallel synthesis, ensuring consistent product quality across large arrays of amine inputs. Its negative LogP (-0.84) is advantageous for maintaining favorable physicochemical space in drug discovery programs targeting soluble, drug-like molecules.

Procurement for Scale-Up and Process Chemistry

Projects that have validated a sulfonamide lead and are moving towards preclinical development will benefit from the compound's established scalability (up to 200 kg) [2]. This assurance of supply, combined with high purity specifications, minimizes the need for extensive process re-optimization that would be required if switching from an analog with a less reliable or scalable supply chain.

Chemical Biology Tool Compound Synthesis

The unique combination of a stable sulfonyl chloride and a free NH group on the benzimidazolone core offers a dual-functional handle for conjugation. The sulfonyl chloride reacts with amines to form sulfonamide-linked probes, while the NH can be further alkylated or acylated to introduce additional functionalities, such as fluorescent tags or affinity handles, enabling the creation of more complex chemical biology tools. The stability of the starting material [1] ensures that these multi-step modifications can be performed with minimal decomposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.